Benzyl (1-(tert-butyl)-3-((1S,3R)-3-hydroxycyclopentyl)-1H-pyrazol-5-yl)carbamate
CAS No.:
Cat. No.: VC18344974
Molecular Formula: C20H27N3O3
Molecular Weight: 357.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H27N3O3 |
|---|---|
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | benzyl N-[2-tert-butyl-5-(3-hydroxycyclopentyl)pyrazol-3-yl]carbamate |
| Standard InChI | InChI=1S/C20H27N3O3/c1-20(2,3)23-18(12-17(22-23)15-9-10-16(24)11-15)21-19(25)26-13-14-7-5-4-6-8-14/h4-8,12,15-16,24H,9-11,13H2,1-3H3,(H,21,25) |
| Standard InChI Key | XAKMHSGRYJJSDE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)N1C(=CC(=N1)C2CCC(C2)O)NC(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₂₀H₂₇N₃O₃, with a molecular weight of 357.45 g/mol . Its IUPAC name, benzyl (1-(tert-butyl)-3-((1S,3R)-3-hydroxycyclopentyl)-1H-pyrazol-5-yl)carbamate, reflects its three key structural components:
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A tert-butyl group at position 1 of the pyrazole ring, enhancing steric bulk and metabolic stability.
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A (1S,3R)-3-hydroxycyclopentyl substituent at position 3, introducing chirality and hydrogen-bonding capacity.
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A benzyl carbamate group at position 5, serving as a protective group or pharmacophore modifier .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2460255-80-3 | |
| Purity | ≥97% | |
| Molecular Formula | C₂₀H₂₇N₃O₃ | |
| Molecular Weight | 357.45 g/mol | |
| Stereochemistry | (1S,3R)-configured cyclopentyl |
Synthesis and Stereochemical Considerations
Synthetic Pathways
The synthesis of this compound involves multi-step organic reactions, emphasizing stereocontrol at the cyclopentyl group. A typical route includes:
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Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with diketones or β-keto esters.
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Stereospecific Cyclopentylation: Enzymatic or catalytic asymmetric reduction of a cyclopentenone precursor to achieve the (1S,3R) configuration.
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Carbamate Protection: Reaction with benzyl chloroformate under basic conditions to install the carbamate group .
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclopentyl reduction | Chiral catalyst (e.g., Noyori) | 65–70% |
| Carbamate formation | Benzyl chloroformate, Et₃N | 85% |
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (<0.1 mg/mL), attributed to its hydrophobic tert-butyl and benzyl groups . Stability studies indicate decomposition above 150°C, necessitating storage at 2–8°C under inert atmospheres .
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at 1720 cm⁻¹ (C=O stretch, carbamate) and 3400 cm⁻¹ (O-H stretch, cyclopentanol).
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NMR: Distinct signals for the tert-butyl singlet (δ 1.3 ppm) and benzylic protons (δ 5.1 ppm).
Industrial and Research Applications
Drug Discovery
The compound serves as a versatile intermediate in synthesizing:
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Oncology candidates: Pyrazole derivatives often exhibit antiproliferative activity.
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Anti-inflammatory agents: Carbamate groups modulate COX-2 selectivity.
Material Science
Its rigid structure makes it a candidate for liquid crystal or coordination polymer synthesis .
Future Directions
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Pharmacokinetic Studies: Assess bioavailability and metabolic pathways.
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Synthetic Optimization: Improve enantioselectivity in cyclopentyl group formation.
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Target Identification: High-throughput screening against disease-relevant protein libraries.
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